molecular formula C6H2Cl2N2 B184595 2,6-Dichloroisonicotinonitrile CAS No. 32710-65-9

2,6-Dichloroisonicotinonitrile

Cat. No. B184595
Key on ui cas rn: 32710-65-9
M. Wt: 173 g/mol
InChI Key: BTUKLHWINORBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409864B2

Procedure details

2,6-dichloropyridine-4-carbonitrile 24 (4 gr, 23.13 mmol) was dissolved in 100 ml of ethanol. To the solution were added TEA (1 equiv., 3.22 ml), morpholine (1 equiv., 2 ml) and the mixture was stirred at 70° C. for 4 hours. (TLC AcOEt 3/petroleum ether 7). The solvent was evaporated and the residue was dissolved with ethyl acetate, washed with water and brine. The organic phase was dried over sodium sulfate and concentrated under vacuum. The crude was crystallized from ethyl acetate and petroleum ether to give a beige solid. (4.6 g, 89% yield) 1HNMR (DMSO, 400 MHz) δ 3.58 (4H, m), 3.64 (4H, m), 7.10 (1H, s), 7.32 (1H, s)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
3.22 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[C:4]([Cl:10])[N:3]=1.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.FC1C=CC(S(N(CC)C(=C)C(NCC2C=CN=C(C3C=CC(OC(F)(F)F)=CC=3)C=2)=O)(=O)=O)=CC=1>C(O)C.ClC1SC(S(N(CC)C(=C)C(NCC2C=CN=C(C3C=CC(OC(F)(F)F)=CC=3)C=2)=O)(=O)=O)=CC=1>[Cl:10][C:4]1[CH:5]=[C:6]([C:8]#[N:9])[CH:7]=[C:2]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[N:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C#N)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
TEA
Quantity
3.22 mL
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
AcOEt
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N(C(C(=O)NCC1=CC(=NC=C1)C1=CC=C(C=C1)OC(F)(F)F)=C)CC
Step Four
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=C(S1)S(=O)(=O)N(C(C(=O)NCC1=CC(=NC=C1)C1=CC=C(C=C1)OC(F)(F)F)=C)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude was crystallized from ethyl acetate and petroleum ether
CUSTOM
Type
CUSTOM
Details
to give a beige solid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=NC(=CC(=C1)C#N)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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